molecular formula C11H11F2NO2 B2510285 N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide CAS No. 2305455-12-1

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

Cat. No.: B2510285
CAS No.: 2305455-12-1
M. Wt: 227.211
InChI Key: CUBGEYSZYXAJEO-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a methylphenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide typically involves the introduction of the difluoromethoxy group into the aromatic ring, followed by the formation of the prop-2-enamide linkage. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the aromatic ring. This can be achieved through electrophilic, nucleophilic, radical, or cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic ring can undergo substitution reactions, where the difluoromethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(difluoromethoxy)-2-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-3-10(15)14-8-5-4-6-9(7(8)2)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBGEYSZYXAJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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